1,4-二叔丁基-2,5-双(2-甲氧基乙氧基)苯,99+% 氧化还原穿梭ANL-RS2

描述

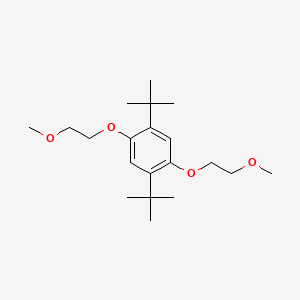

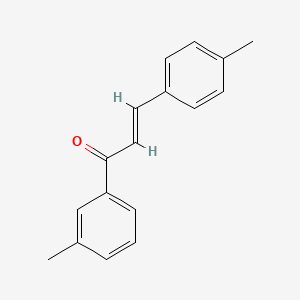

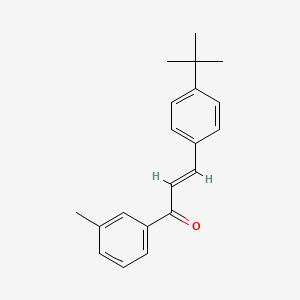

1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene, also known as DBBB or Redox Shuttle ANL-RS2, is a chemical compound with the empirical formula C20H34O4 . It is used as a redox shuttle additive for overcharge protection in lithium-ion batteries (LIBs) . The use of redox shuttles like DBBB increases the safety and stability of LIBs, as they prevent overcharging which could lead to thermal runaway and catastrophic failure .

Molecular Structure Analysis

The molecular weight of 1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene is 338.5 g/mol . The InChI string representation of its structure isInChI=1S/C20H34O4/c1-19(2,3)15-13-18(24-12-10-22-8)16(20(4,5)6)14-17(15)23-11-9-21-7/h13-14H,9-12H2,1-8H3 . Chemical Reactions Analysis

In the context of lithium-ion batteries, 1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene acts as a redox shuttle additive. It remains inert during extended standard cycling for 4000 cycles .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene include a molecular weight of 338.5 g/mol , and it is available in powder form . It has a boiling point of 70 °C .科学研究应用

锂离子电池中的过充电保护

1,4-二叔丁基-2,5-双(2-甲氧基乙氧基)苯(以下简称其研究名称DBBB)的一个重要应用是通过作为氧化还原穿梭添加剂来提高锂离子电池的安全性和使用寿命。DBBB 在提供过充电保护方面发挥着重要作用,这是锂离子电池的一项关键安全功能。Leonet 等人(2018 年)的研究重点介绍了 DBBB 在 1.5 Ah 石墨/C-LFP 锂离子软包电池中的有效性,展示了该化合物承受 700 次过充电循环的能力,容量保持率为 87%,没有任何气体逸出或电池膨胀。这项研究标志着首次证明 DBBB 在大软包电池格式中对过充电保护的功效(Leonet 等人,2018 年)。

与其他氧化还原穿梭添加剂的比较

进行了涉及 DBBB 和其他苯衍生物(例如 3,5-二叔丁基-1,2-二甲氧基苯 (DBDB))的比较研究,以评估它们作为氧化还原穿梭添加剂的适用性。该研究重点关注它们在碳酸盐基电解质中的溶解度及其电化学稳定性。结果发现,这些化合物的结构构型,特别是甲氧基的位置,对其作为氧化还原穿梭的有效性起着至关重要的作用。DBBB 的性能在其稳定性和与电解质的相容性方面进行了分析,展示了其相对于其他衍生物的潜力(Zhang、Zhang 和 Amine,2010 年)。

氧化还原穿梭机制的基本见解

进一步的研究深入探讨了氧化还原穿梭在锂离子电池中的潜在作用机制,DBBB 和类似化合物作为研究的关键主题。帕特森(2013 年)探索了包括 DBBB 在内的各种氧化还原穿梭,以了解它们与不同正极材料的相容性以及它们在负极表面的行为。该研究提供了对在负极还原氧化氧化还原穿梭的宝贵见解,并强调了为所有类型的锂离子电池寻找普遍有效的氧化还原穿梭的挑战(Patterson,2013 年)。

针对安全性和性能的分子工程

分子工程方法已被应用于开发新型氧化还原穿梭分子,包括 DBBB,以解决锂离子电池关键安全问题之一的过充电滥用。张等人(2012 年)开发了 DBBB 的低聚(乙二醇)官能化衍生物,展示了其在提供持久过充电保护和与最先进的锂离子电池系统相容方面的有效性。该研究提供了对这种新穿梭的稳定性性质的理论理解,强调了分子设计在提高电池安全性中的重要性(Zhang、Zhang、Redfern、Curtiss 和 Amine,2012 年)。

作用机制

Target of Action

The primary target of 1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene, also known as DBBB or Redox Shuttle ANL-RS2, is lithium-ion batteries (LIBs) . The compound acts as a redox shuttle additive, which is employed to prevent overcharging of these batteries .

Mode of Action

DBBB interacts with its target, the LIBs, by acting as a redox shuttle . This means it undergoes reduction and oxidation reactions to transfer electrons. When the battery is overcharged, DBBB gets oxidized and forms a radical cation, which then diffuses to the negative electrode and gets reduced. This process helps to prevent overcharging of the battery .

Biochemical Pathways

The key biochemical pathway involved in the action of DBBB is the redox reaction . This reaction involves the transfer of electrons from one molecule (DBBB in this case) to another (the battery’s electrode). The redox reaction of DBBB helps maintain the stability of LIBs by preventing overcharging .

Pharmacokinetics

diffusion across the battery’s electrolyte can be considered analogous to distribution in pharmacokinetics. The speed and efficiency of this diffusion process can impact the compound’s effectiveness in preventing overcharge .

Result of Action

The result of DBBB’s action is the increased safety and stability of lithium-ion batteries . By acting as a redox shuttle, DBBB prevents overcharging of the battery, which could otherwise lead to thermal runaway and catastrophic failure .

Action Environment

The action of DBBB can be influenced by various environmental factors. For instance, the temperature of the battery’s environment can affect the redox reactions involving DBBB . Additionally, the concentration of DBBB in the battery’s electrolyte can also impact its effectiveness as a redox shuttle .

安全和危害

属性

IUPAC Name |

1,4-ditert-butyl-2,5-bis(2-methoxyethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-19(2,3)15-13-18(24-12-10-22-8)16(20(4,5)6)14-17(15)23-11-9-21-7/h13-14H,9-12H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGAYPHFADZNDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1OCCOC)C(C)(C)C)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine hydrochloride](/img/structure/B6323561.png)